N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. It features a unique combination of a triazine core and a benzofuran moiety, which contributes to its distinctive chemical properties and potential biological activities. This compound is of interest in various scientific fields due to its structural characteristics and reactivity.
The compound can be synthesized through multi-step organic reactions involving the formation of the triazine ring and the benzofuran structure. Sources for its synthesis include academic research articles and chemical databases that provide detailed methodologies for creating such compounds.
N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can be classified as:
The synthesis of N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine typically involves several key steps:
The reactions often require specific conditions such as temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor reaction progress and confirm product identity.
The molecular structure of N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H19N5O |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 6-(3-methyl-1-benzofuran-2-yl)-2-N,N-diphenyl-1,3,5-triazine-2,4-diamine |
| InChI | InChI=1S/C24H19N5O/c1-16... |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)N(C4=CC=CC=C4)C5=CC=CC=C5)N |
The compound's structure reveals a complex arrangement that includes multiple aromatic rings and nitrogen atoms within the triazine framework. This configuration is essential for its chemical reactivity and potential applications.
N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine involves:
Research indicates that compounds with similar structures have shown promising results in preclinical studies related to cancer therapy and other therapeutic areas.
The physical properties include:
Key chemical properties involve:
Relevant data from studies suggest that these properties significantly impact the compound's behavior in biological systems.
N-(4-ethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine has potential applications in:
Research continues to explore its full range of applications across various scientific disciplines.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: